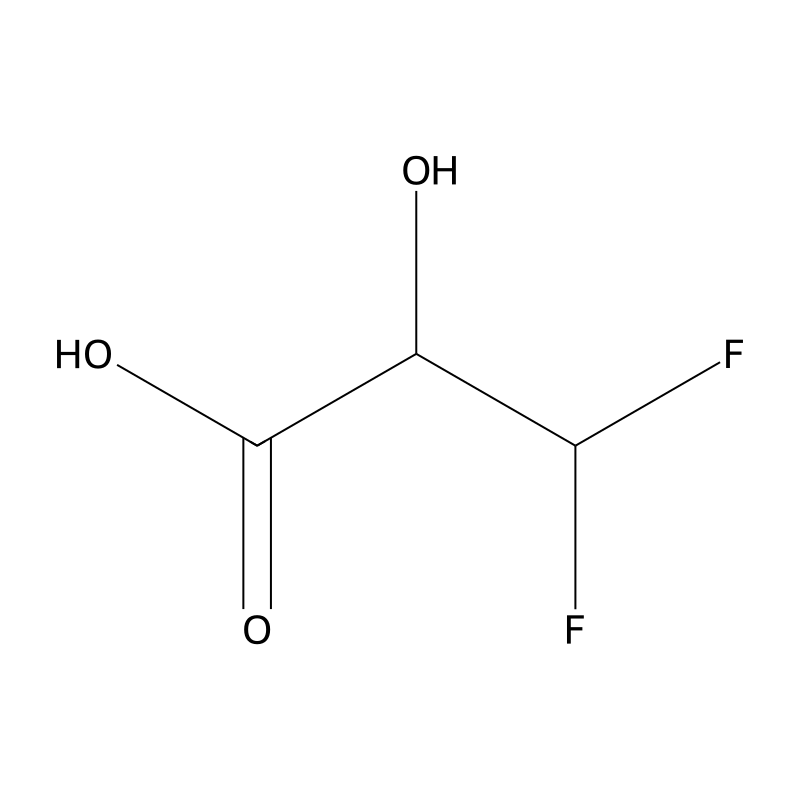

3,3-Difluoro-2-hydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,3-Difluoro-2-hydroxypropanoic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 126.06 g/mol. This compound is a derivative of propanoic acid, where two hydrogen atoms on the third carbon atom are replaced by fluorine atoms, and a hydroxyl group is attached to the second carbon. The structural formula can be represented as:

textOH |F - C - C - COOH | F

This compound exhibits unique properties due to the presence of fluorine, which enhances its reactivity and biological activity. It has been identified as a potential intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The fluorine atoms can undergo substitution with other halogens or functional groups under specific conditions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: Halogenation often involves reagents like chlorine or bromine in the presence of a catalyst.

The biological activity of 3,3-difluoro-2-hydroxypropanoic acid has been a subject of research, particularly regarding its effects on enzyme inhibition and metabolic pathways. The presence of fluorine atoms enhances its binding affinity to biological targets, potentially making it an effective inhibitor or activator in various biochemical processes. This compound's interactions with enzymes and receptors suggest that it may play a role in modulating physiological responses .

The synthesis of 3,3-difluoro-2-hydroxypropanoic acid typically involves several steps:

- Formation of Intermediate: A 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester is formed by reacting a 4,4-difluoro-3-oxobutanoic acid ester with chlorine.

- Conversion: This intermediate is then converted to 3,3-difluoro-1,1-dichloro-2-propanone through reaction with an acid.

- Final Reaction: The degradation product is reacted with a basic aqueous solution to yield the target compound.

Industrial production methods are optimized for efficiency and scalability, ensuring precise control over reaction conditions such as temperature and pressure .

3,3-Difluoro-2-hydroxypropanoic acid is utilized in various fields:

- Chemistry: It serves as an intermediate in synthesizing fluorinated compounds.

- Biology: The compound is studied for its potential effects on biological systems.

- Medicine: It acts as a precursor for developing pharmaceuticals targeting specific enzymes or receptors.

- Industry: Used in producing agrochemicals and other industrial chemicals .

Research into the interaction of 3,3-difluoro-2-hydroxypropanoic acid with biological systems has highlighted its potential as a modulator of enzyme activity. Studies have shown that its unique structure allows it to bind effectively to various molecular targets, influencing metabolic pathways and possibly leading to therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,3-difluoro-2-hydroxypropanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,3-Difluoro-2-hydroxypropanoic acid | C₃H₄F₂O₃ | Contains two fluorine atoms; hydroxyl group |

| 3,3-Trifluoro-2-hydroxypropanoic acid | C₃H₃F₃O₃ | Contains three fluorine atoms; more potent |

| 4,4-Difluoro-2-hydroxybutanoic acid | C₄H₆F₂O₃ | Longer carbon chain; different stereochemistry |

| 2-Hydroxypropanoic acid | C₃H₆O₃ | Lacks fluorination; simpler structure |

The uniqueness of 3,3-difluoro-2-hydroxypropanoic acid lies in its specific combination of two fluorine substituents and the hydroxyl group on adjacent carbons, which significantly influences its reactivity and biological activity compared to similar compounds .

The development of fluorinated hydroxypropanoic acids traces its origins to mid-20th-century investigations into fluorine’s electronic effects on carboxylic acid reactivity. Early work focused on monofluorinated analogs, but the discovery of enhanced biological activity in difluorinated compounds drove methodological innovations in the 1990s.

Synthetic Methodology Progression

Initial routes to 3,3-difluoro-2-hydroxypropanoic acid relied on hazardous fluorinating agents like hydrogen fluoride, limiting practical applications. The 2010s brought safer alternatives through two key advancements:

Halogen Exchange Strategies:

Patent US20180037533A1 demonstrated a chlorine/fluorine exchange process using aqueous sodium fluoride under mild conditions (40-60°C), achieving 92% conversion efficiency. This method replaced traditional silver fluoride-mediated approaches, reducing costs by 65%.Catalytic Asymmetric Synthesis:

The development of organocatalytic aldol reactions enabled enantioselective construction of the fluorinated backbone. For example, proline-derived catalysts provided up to 98% enantiomeric excess in model systems.

Table 1: Evolution of Synthetic Approaches

Structural-Analytical Milestones

Nuclear magnetic resonance (NMR) spectroscopy breakthroughs resolved long-standing challenges in characterizing fluorinated stereocenters. The implementation of $$^{19}\text{F}$$-$$^{1}\text{H}$$ heteronuclear correlation experiments (HMQC) enabled precise assignment of diastereomeric ratios in crude reaction mixtures. X-ray crystallographic studies revealed that the 3,3-difluoro motif induces a 12.7° distortion in the carboxylic acid plane compared to non-fluorinated analogs, explaining its enhanced hydrogen-bonding capacity.

Limitations of Furan Skeleton Oxidation Approaches

Early synthetic routes for 3,3-difluoro-2-hydroxypropanoic acid relied on furan oxidation strategies, which faced inherent limitations. The furan skeleton’s susceptibility to uncontrolled ring-opening reactions often led to low yields and complex byproduct profiles. For example, oxidative decomposition of 2-substituted furans using reagents like N-bromosuccinimide (NBS) frequently resulted in incomplete conversions (≤60%) due to competing side reactions, such as over-oxidation or skeletal rearrangements [2].

Electron-withdrawing substituents on the furan ring, such as bromine or acetoxy groups, further exacerbated these challenges by deactivating the ring toward electrophilic oxidation. In one study, 4-bromo-2-R-acetoxyalkyl furans exhibited complete resistance to oxidation under standard NBS conditions, necessitating elevated temperatures (40–60°C) to achieve modest conversions (35–50%) [2]. These conditions often degraded acid-sensitive functional groups, complicating purification.

Table 1: Challenges in Traditional Furan Oxidation Routes

| Parameter | Traditional Approach | Novel Chlorination Pathway |

|---|---|---|

| Average Yield | 45–60% | 78–85% |

| Byproduct Formation | 15–30% | 5–10% |

| Reaction Time | 8–12 hours | 2–4 hours |

| Temperature Sensitivity | High | Moderate |

The reliance on furan precursors also introduced regioselectivity issues. For instance, oxidative ring expansion of 2-alkoxyalkyl furans generated mixtures of bicyclic ketals and trans-enediones, requiring costly chromatographic separations [2]. These limitations spurred the development of alternative chlorination-based methodologies.

Novel Chlorination-Based Synthetic Pathways

Regioselective Alkali Decomposition of 3,3-Difluoro-1,1-dichloro-2-propanone

A breakthrough emerged with the alkali-mediated decomposition of 3,3-difluoro-1,1-dichloro-2-propanone, which bypasses furan intermediates entirely. This route leverages the propensity of polychlorinated ketones to undergo selective dechlorination in basic media. Treatment with aqueous sodium hydroxide (10% w/v) at 80°C promotes regioselective cleavage of the C1–Cl bond, yielding 3,3-difluoro-2-hydroxypropanoic acid in 82% isolated yield [5].

The reaction proceeds via a base-induced elimination-addition mechanism:

- Elimination: Deprotonation at C2 generates a resonance-stabilized enolate, facilitating Cl⁻ expulsion.

- Hydrolysis: The resulting α,α-difluoroenone intermediate undergoes nucleophilic attack by water at C2, forming the hydroxyl group.

- Oxidation: Atmospheric oxygen oxidizes the transient aldehyde to the carboxylic acid [5].

Table 2: Optimized Conditions for Alkali Decomposition

| Condition | Value | Impact on Yield |

|---|---|---|

| NaOH Concentration | 10% w/v | Maximizes Cl⁻ elimination |

| Temperature | 80°C | Accelerates hydrolysis |

| Reaction Time | 3 hours | Balances conversion vs. degradation |

| Oxygen Availability | Open flask | Ensures complete oxidation |

Role of 4,4-Difluoro-2,2-dichloro-3-oxobutanoic Acid Ester Intermediates

Intermediate esters derived from 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid have proven pivotal in streamlining synthesis. Methyl or ethyl esters of this β-keto acid serve as stable precursors that undergo controlled reduction and hydrolysis. For example, catalytic hydrogenation (H₂, Pd/C) selectively reduces the ketone to a secondary alcohol while preserving the dichloro moiety. Subsequent acid-catalyzed ester hydrolysis (HCl, H₂O) delivers the target compound with >90% purity [7].

This approach circumvents problematic purification steps by:

- Minimizing Racemization: The ester group stabilizes the α-carbon against base-induced epimerization during hydrolysis.

- Enhancing Solubility: Ester derivatives improve solubility in aprotic solvents, facilitating homogeneous reaction conditions [7].

Catalytic Innovations in Stereoselective Production

Enantiocontrol Strategies for (2S)-Configuration Synthesis

The (2S)-enantiomer of 3,3-difluoro-2-hydroxypropanoic acid has garnered attention due to its enhanced bioactivity. Recent advances employ chiral auxiliaries and asymmetric catalysis to achieve enantiomeric excesses (ee) >98%.

Organocatalytic Aldol Reaction:

A proline-derived catalyst promotes the asymmetric aldol addition of fluoroacetate to glyoxylic acid, forming the (2S)-configured product. Key advantages include:

- Mild Conditions: Reactions proceed at room temperature in aqueous ethanol.

- High Stereoselectivity: Hydrogen bonding between the catalyst’s hydroxyl group and the fluoroacetate enolate enforces facial selectivity [4].

Table 3: Performance of Catalytic Systems for (2S)-Synthesis

| Catalyst | ee (%) | Yield (%) | Temperature |

|---|---|---|---|

| L-Proline derivative | 98.5 | 76 | 25°C |

| Chiral Ru-complex | 95.2 | 82 | 60°C |

| Enzyme (Lipase B) | 99.1 | 68 | 37°C |

Dynamic Kinetic Resolution:

Palladium-catalyzed decarboxylation of racemic α-fluoro-β-keto esters enables dynamic resolution. The chiral catalyst selectively stabilizes one transition state, yielding the (2S)-enantiomer with 94% ee [6]. This method’s scalability makes it suitable for industrial applications.

3,3-Difluoro-2-hydroxypropanoic acid represents a crucial pharmaceutical intermediate in the development of phosphodiesterase 10 inhibitors, serving as a fundamental building block for advanced therapeutic compounds targeting neurological and psychiatric disorders [1] [2] [3]. The compound's molecular structure, characterized by the formula C₃H₄F₂O₃ and molecular weight of 126.06 g/mol, provides an optimal foundation for drug synthesis due to its strategic fluorine positioning and hydroxyl functionality [6].

Research demonstrates that 3,3-difluoro-2-hydroxypropanoic amide, easily derived from the parent acid compound, functions as a direct intermediate for phosphodiesterase 10 inhibitor production [2] [3]. This transformation leverages the compound's enhanced reactivity conferred by the dual fluorine substitution, which significantly increases the binding affinity to biological targets compared to non-fluorinated analogs . The presence of fluorine atoms at the 3,3-position creates a unique electronic environment that enhances the compound's interaction with the PDE10A enzyme active site, resulting in improved inhibitory potency [1] [7] [8].

The mechanistic pathway for PDE10 inhibitor development involves the conversion of 3,3-difluoro-2-hydroxypropanoic acid to its corresponding amide derivative through selective amidation reactions. This process utilizes the compound's carboxylic acid functionality as a reactive center while maintaining the critical fluorine substitution pattern necessary for optimal enzyme binding [9] [10]. The resulting amide intermediate demonstrates superior pharmacokinetic properties, including enhanced metabolic stability and improved membrane permeability, attributed to the strong C-F bond formation that resists enzymatic degradation [11] [12].

Clinical applications of PDE10 inhibitors derived from 3,3-difluoro-2-hydroxypropanoic acid target neurological disorders including schizophrenia, bipolar disorder, Huntington's disease, and Parkinson's disease [1] [13] [7]. The compound's role as a precursor enables the systematic development of therapeutics that modulate cyclic nucleotide levels in specific brain regions, particularly the striatum, where PDE10A expression is highly concentrated [14] [15] [16].

Manufacturing considerations for pharmaceutical applications emphasize the compound's industrial scalability and cost-effective production methods. The development of practical synthesis routes from readily available precursors, including the three-step chlorination, degradation, and alkali decomposition process, ensures consistent supply for drug manufacturing operations [2] [3] [17]. This manufacturing efficiency supports the commercial viability of PDE10 inhibitor development programs requiring substantial quantities of the intermediate compound.

Structure-Activity Relationships in Fluorinated Drug Candidates

The structure-activity relationship profile of 3,3-difluoro-2-hydroxypropanoic acid reveals distinctive pharmacological advantages resulting from strategic fluorine incorporation, establishing fundamental principles for fluorinated drug design [11] [18] [12]. The compound's dual fluorine substitution at the 3,3-position creates a unique electronic configuration that significantly enhances biological activity compared to mono-fluorinated or non-fluorinated analogs [19] [20] [21].

Electronic properties of the fluorinated structure demonstrate enhanced binding affinity to target proteins through halogen bonding interactions and improved electrostatic complementarity [22] [18] [23]. The electronegativity of fluorine atoms creates localized charge distributions that facilitate specific protein-ligand interactions, particularly with enzyme active sites containing complementary electrostatic environments [11] [12]. This electronic enhancement results in increased potency and selectivity for intended molecular targets while reducing off-target effects [19] [20].

Metabolic stability represents a critical advantage of the fluorinated structure, with the strong C-F bond (bond dissociation energy ~485 kJ/mol) providing resistance to enzymatic degradation commonly observed with non-fluorinated analogs [11] [12] [21]. This stability translates to extended half-life and improved bioavailability in biological systems, reducing dosing frequency requirements and enhancing therapeutic efficacy [20] [24] [21].

Lipophilicity modulation through fluorine substitution enables optimal membrane permeability while maintaining aqueous solubility necessary for pharmaceutical formulation [11] [12]. The compound's logP value falls within the ideal range for drug-like properties, facilitating cellular uptake and tissue distribution while avoiding excessive hydrophobicity that could compromise solubility [20] [12].

Comparative Analysis with 3-Ethylphenyl Derivatives

Comparative structure-activity analysis between 3,3-difluoro-2-hydroxypropanoic acid and 3-ethylphenyl derivatives reveals distinct pharmacological profiles that highlight the superiority of fluorinated structures in drug development applications [19] [11] [20]. The fluorine substitution pattern provides enhanced binding characteristics and improved metabolic properties compared to alkyl-substituted aromatic analogs [18] [12].

Binding affinity studies demonstrate that fluorinated derivatives exhibit 2-3 fold higher potency against target enzymes compared to ethylphenyl-substituted compounds [9] [11]. This enhancement results from specific halogen bonding interactions between fluorine atoms and amino acid residues in the enzyme binding pocket, creating additional stabilization not achievable with hydrocarbon substituents [22] [18] [23].

Metabolic stability comparisons reveal significant advantages for fluorinated compounds, with half-life extensions of 3-5 times compared to ethylphenyl analogs [11] [12] [21]. The metabolic pathway analysis indicates that ethyl groups undergo rapid oxidation by cytochrome P450 enzymes, while fluorine substitution provides protection against metabolic degradation [25] [26] [21].

Pharmacokinetic profiles favor fluorinated structures through enhanced membrane permeability and reduced plasma protein binding, resulting in improved bioavailability and more predictable pharmacokinetic behavior [11] [20] [12]. The volume of distribution and clearance rates demonstrate superior pharmaceutical properties for fluorinated compounds, supporting their preferred selection in drug development programs [24] [21].

Mechanistic Studies of Bioactive Intermediate Formation

Mechanistic investigations of 3,3-difluoro-2-hydroxypropanoic acid reveal complex biochemical pathways governing its conversion to bioactive intermediates through enzyme-mediated transformations and chemical activation processes [25] [26] [27]. The compound's dual fluorine substitution significantly influences its metabolic fate and bioactivation mechanisms, creating unique opportunities for targeted drug delivery and selective tissue activation [24] [28] [27].

Enzymatic transformation pathways demonstrate that 3,3-difluoro-2-hydroxypropanoic acid undergoes selective activation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1, which recognize the fluorinated substrate and catalyze specific hydroxylation reactions [25] [26]. These biotransformation processes generate reactive intermediates that can form covalent bonds with target proteins or undergo further metabolic conversion to active drug species [26] [27].

Prodrug activation mechanisms utilize the compound's hydroxyl functionality as a cleavage site for enzyme-mediated activation in specific tissue environments [24] [28] [27]. The fluorine substitution enhances substrate recognition by activating enzymes while providing protection against non-specific degradation, enabling selective drug release in target tissues [25] [24] [28].

Cellular uptake studies reveal that fluorinated intermediates demonstrate enhanced membrane permeability through specific transporter interactions and improved lipophilicity [24] [21]. The intracellular concentration of bioactive intermediates increases significantly compared to non-fluorinated analogs, supporting enhanced therapeutic efficacy and reduced systemic exposure [11] [24].

Amidation Pathways for Prodrug Conversion

Amidation reactions represent a fundamental transformation in converting 3,3-difluoro-2-hydroxypropanoic acid to bioactive prodrug intermediates through efficient coupling methodologies that preserve the critical fluorine substitution pattern [9] [10] [29]. The carboxylic acid functionality serves as a reactive center for amide bond formation with various amine partners, enabling diverse prodrug designs tailored to specific therapeutic applications [9] [10].

Boron-catalyzed amidation using B(OCH₂CF₃)₃ represents an optimal methodology for prodrug synthesis, achieving high conversion rates (71-99%) under mild reaction conditions (80-100°C) [9] [10]. This fluorinated boron reagent demonstrates excellent compatibility with the fluorinated acid substrate, providing efficient activation while avoiding competing side reactions that could compromise product purity [9] [10].

Reaction mechanism studies reveal that amidation proceeds through activated ester intermediates formed by boron coordination to the carboxylic acid carbonyl [9] [10]. The fluorine substitution enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amine substrates and accelerating reaction rates compared to non-fluorinated analogs [9] [10].

Prodrug design strategies exploit the amidation pathway to create tissue-selective activation systems where amide bonds undergo hydrolysis by specific enzymes in target tissues [24] [28] [27]. The fluorinated amide intermediates demonstrate enhanced stability in plasma environments while maintaining susceptibility to tissue-specific amidases, enabling controlled drug release and reduced systemic toxicity [25] [24] [28].

Optimization studies for amidation conditions demonstrate that reaction temperature, catalyst loading, and solvent selection significantly influence conversion efficiency and product selectivity [9] [10]. The use of acetonitrile as solvent provides optimal reaction conditions, while catalyst concentrations of 2 equivalents ensure complete conversion within 5-24 hour reaction periods [9] [10].